![molecular formula C10H15N3O2S B1526152 Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 864277-03-2](/img/structure/B1526152.png)
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound that contains a piperazine ring, a thiazole ring, and an ethyl carboxylate group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Ethyl carboxylate is an ester formed from ethanol and carboxylic acid .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate are not available, there are general methods for synthesizing piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Antiviral Activity
Compounds structurally related to Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate have been studied for their antiviral properties. For instance, derivatives of indole, which share a similar piperazine moiety, have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate could potentially be modified to enhance its antiviral capabilities.
Anti-Cancer Properties
The piperazine ring is a common feature in molecules exhibiting anti-cancer activity. Research indicates that compounds with a piperazine structure can target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate may serve as a scaffold for developing new cancer therapeutics by exploiting this mechanism.
Anti-Inflammatory Applications
Indole derivatives, which are structurally related to Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate, have demonstrated significant anti-inflammatory activities . This compound could be researched further to assess its efficacy in reducing inflammation in various medical conditions.
properties
IUPAC Name |
ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTUBRNKFXTMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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